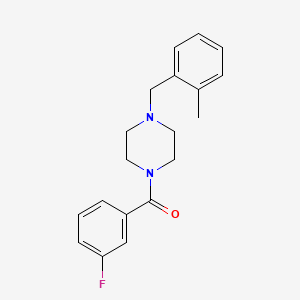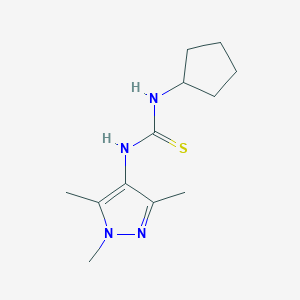![molecular formula C20H22O4 B5747808 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone, also known as AMBn, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is in the study of cancer biology. 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Mécanisme D'action
The mechanism of action of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone has been found to have low toxicity in vitro, making it a safe tool for investigating biological processes. However, one limitation of using 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research involving 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone. One area of interest is the development of more potent and selective analogs of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone and its potential applications in other areas of research such as neurobiology and immunology. Finally, more research is needed to investigate the safety and toxicity of 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone in vivo to determine its potential for clinical use.
Méthodes De Synthèse
1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone can be synthesized through a multi-step process starting with the reaction between 2-methoxybenzaldehyde and acetic anhydride to form 5-acetyl-2-methoxybenzaldehyde. This intermediate is then reacted with 4-hydroxyacetophenone in the presence of a base to yield 1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
1-[4-[(5-acetyl-2-methoxyphenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-5-19(22)15-6-9-18(10-7-15)24-13-17-12-16(14(2)21)8-11-20(17)23-3/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVNTUQYPBJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)

![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)



![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)